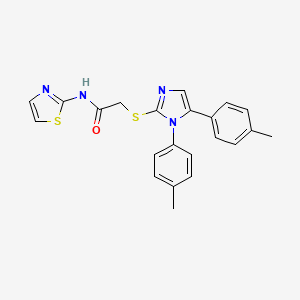

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4OS2/c1-15-3-7-17(8-4-15)19-13-24-22(26(19)18-9-5-16(2)6-10-18)29-14-20(27)25-21-23-11-12-28-21/h3-13H,14H2,1-2H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHINLDAIQSGHIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a source of ammonia.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

Acetamide Formation: Finally, the thioether is reacted with a thiazole derivative to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions may target the imidazole ring or the thiazole ring, depending on the reagents used.

Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

Oxidation Products: Sulfoxides or sulfones.

Reduction Products: Reduced imidazole or thiazole derivatives.

Substitution Products: Substituted aromatic rings with various functional groups.

Scientific Research Applications

Chemistry

Catalysis: The compound may be used as a ligand in catalytic reactions.

Material Science:

Biology

Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

Antimicrobial Activity: Studied for its potential antimicrobial properties.

Medicine

Drug Development: Investigated for its potential as a therapeutic agent in various diseases.

Diagnostics: Possible use in diagnostic assays.

Industry

Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors and modulating their activity.

DNA/RNA: Intercalation into DNA or RNA, affecting their function.

Comparison with Similar Compounds

Similar Compounds

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: Unique due to its specific structure and functional groups.

Other Imidazole Derivatives: Compounds with similar imidazole rings but different substituents.

Thiazole Derivatives: Compounds with thiazole rings and varying functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of imidazole and thiazole rings, along with the thioether and acetamide functionalities. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Biological Activity

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring substituted with p-tolyl groups and a thiazole moiety linked through a thioether bond. Its molecular formula is with a molecular weight of 379.5 g/mol. The structural complexity suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

- Enzyme Inhibition : The compound has been explored as a potential inhibitor of β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. In vitro studies have shown that derivatives of this compound can inhibit BACE-1 with IC50 values around 4.6 μM, demonstrating significant potential as a lead structure for further development against Alzheimer's disease .

- Anticancer Activity : The compound's structural components suggest possible anticancer properties. It has been studied for its effects on cancer cell lines, particularly through the inhibition of heme oxygenase-1 (HO-1), which is often overexpressed in tumors. Inhibiting HO-1 may enhance the efficacy of chemotherapeutic agents .

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar imidazole and thiazole structures may exhibit antimicrobial activity, making them candidates for further investigation in infectious diseases.

Table 1: Summary of Biological Activities

Case Study: BACE-1 Inhibition

A study conducted by researchers synthesized a series of thiazole and imidazole derivatives, including the target compound. They performed docking studies to predict binding affinities and conducted biological evaluations to confirm the inhibitory effects on BACE-1. The most potent compound demonstrated an IC50 value significantly lower than previously reported inhibitors, indicating its potential as a therapeutic agent for Alzheimer’s disease .

Case Study: Anticancer Properties

In another study focusing on HO-1 inhibitors, derivatives similar to our compound were tested against various cancer cell lines (DU145, A549, U87MG). Results indicated that certain derivatives could effectively reduce cell viability at low concentrations, suggesting a promising avenue for cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis involves reacting 1,5-bis(4-methoxyphenyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate under reflux conditions. Recrystallization from ethanol is used for purification . For optimization, green chemistry approaches (e.g., microwave-assisted synthesis or solvent-free conditions) can enhance yield and reduce environmental impact, as demonstrated for structurally similar imidazole-thiazole hybrids . Key parameters include temperature control (70–90°C), reaction time (4–6 hours), and stoichiometric ratios (1:1.2 molar ratio of thiol to chloroacetamide).

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the imidazole, thiazole, and thioether linkages. Mass Spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups like acetamide (C=O stretch at ~1650 cm⁻¹). Thin-layer chromatography (TLC) monitors reaction progress, and High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). X-ray crystallography using SHELXL software can resolve structural ambiguities .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors associated with the imidazole-thiazole pharmacophore. For example:

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values.

- Enzyme Inhibition : Evaluate COX-1/2 inhibition using fluorometric kits. Reference protocols from analogs with demonstrated antibacterial or antitumor activity .

Advanced Research Questions

Q. What advanced crystallographic methods are recommended for resolving structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement is ideal for determining bond lengths, angles, and torsion angles. For twinned crystals or low-resolution data, use SHELXD for structure solution and SHELXE for density modification. High-resolution datasets (≤1.0 Å) enable precise analysis of the thioether linkage and π-stacking interactions between aromatic rings .

Q. How does the thioether moiety in this compound influence its reactivity, and what mechanistic insights are critical for derivatization?

- Methodological Answer : The thioether (-S-) group participates in oxidation (e.g., to sulfoxide using H₂O₂) and nucleophilic substitution reactions. Mechanistic studies should employ density functional theory (DFT) to model transition states and identify reactive sites. For example, the sulfur atom’s lone pairs facilitate interactions with electrophilic agents, enabling functionalization at the imidazole-thiazole junction .

Q. How should researchers address contradictions in reported biological activity data between this compound and its analogs?

- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity). Compare substituent effects: para-tolyl groups may enhance lipophilicity and membrane permeability versus methoxy analogs. Statistical meta-analysis of IC₅₀ values from multiple studies can identify outliers and reconcile discrepancies .

Q. What strategies are effective for designing comparative studies with structural analogs to explore structure-activity relationships (SAR)?

- Methodological Answer : Systematically vary substituents on the imidazole (e.g., electron-donating vs. withdrawing groups) and thiazole (e.g., methyl vs. halogen substitutions) rings. Use molecular docking to predict binding modes to targets like kinases or CYP450 enzymes. Synthesize derivatives such as 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide and compare pharmacokinetic profiles (e.g., logP, solubility) .

Q. Can green chemistry principles be applied to scale up synthesis while maintaining efficiency?

- Methodological Answer : Replace traditional solvents (DMF, DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Microwave-assisted synthesis reduces reaction time (from 6 hours to 30 minutes) and energy consumption. Catalytic systems like immobilized K₂CO₃ on silica improve recyclability. Solvent-free mechanochemical grinding has achieved 85% yield in similar imidazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.